molecular formula C12H15NO4 B8758541 Diethyl 2-(pyridin-3-yl)malonate

Diethyl 2-(pyridin-3-yl)malonate

Cat. No.: B8758541
M. Wt: 237.25 g/mol
InChI Key: APNULZXQNQLNQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(pyridin-3-yl)malonate (CAS: 14029-71-1) is a malonate ester featuring a pyridine ring at the 3-position. Its molecular formula is C₁₃H₁₆N₂O₄, with a molecular weight of 264.28 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and pharmaceuticals. It is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 3-bromopyridine with diethyl ketomalonate in the presence of n-butyllithium .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

diethyl 2-pyridin-3-ylpropanedioate

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3

InChI Key

APNULZXQNQLNQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CC=C1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyridine Ring

Diethyl 2-((Pyridin-3-ylamino)methylene)malonate (CAS: 14029-71-1)
  • Structure: Features an aminomethylene group bridging the malonate and pyridine.
  • Properties : The presence of the imine group enhances its utility in Schiff base formation and condensation reactions.
  • Applications : Used in synthesizing bioactive molecules due to its bifunctional reactivity .
Diethyl {[(6-Methylpyridin-2-yl)amino]methylene}malonate (CAS: 13250-95-8)
  • Structure : Contains a 6-methylpyridine substituent.
Diethyl 2-{[(6-Methoxypyridin-3-yl)amino]methylene}malonate (CAS: 53241-90-0)
  • Structure : Incorporates a 6-methoxy group on the pyridine.
  • Impact : The methoxy group enhances electron-donating effects, altering reactivity in electrophilic substitutions .

Functional Group Modifications on the Malonate Core

α-Hydroxy-α-(Pyridin-3-yl) Diethyl Malonate
  • Structure : A hydroxyl group replaces one hydrogen on the central carbon.
  • Synthesis : Prepared via enantioselective decarboxylative protonation, highlighting its role in asymmetric synthesis .
  • Applications : Key precursor for chiral building blocks in medicinal chemistry.
Diethyl 2-(Imidazo[1,2-a]pyridin-3-yl)malonate
  • Structure : Substitutes pyridine with an imidazo[1,2-a]pyridine moiety.
  • Synthesis : Condensation of 3-bromoimidazo[1,2-a]pyridine with diethyl malonate .
  • Applications: Intermediate for minodronic acid, a bone-resorption inhibitor .

Complex Heterocyclic Derivatives

Dimethyl 2-(Chromeno[2,3-b]pyridin-5-yl)malonate
  • Structure: Integrates a chromeno[2,3-b]pyridine fused ring system.
  • Synthesis: Multicomponent reaction of salicylaldehyde, malononitrile dimer, and dimethyl malonate .
  • Applications: Potential use in materials science due to extended conjugation .
Diethyl 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate (CAS: 27663-73-6)
  • Structure : Bicyclic pyrrolo[2,3-b]pyridine substituent.
  • Properties : Enhanced planarity and π-π stacking ability, relevant for DNA intercalation studies .

Reactivity Trends

  • Electrophilic Substitution : Pyridine derivatives with electron-donating groups (e.g., -OCH₃) undergo faster electrophilic reactions .
  • Cross-Coupling : Copper-catalyzed arylation (e.g., with aryl iodides) is efficient for α-aryl malonates .

Pharmaceutical Relevance

  • Kinase Inhibitors: Pyridopyrimidinone derivatives synthesized from diethyl malonate show anti-cancer activity .
  • Antimicrobial Agents: Chromeno[2,3-b]pyridine malonates exhibit antimicrobial properties .

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